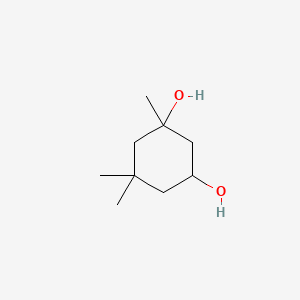

1,5,5-Trimethylcyclohexane-1,3-diol

Description

Structure

3D Structure

Properties

CAS No. |

116235-87-1 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

1,5,5-trimethylcyclohexane-1,3-diol |

InChI |

InChI=1S/C9H18O2/c1-8(2)4-7(10)5-9(3,11)6-8/h7,10-11H,4-6H2,1-3H3 |

InChI Key |

IGGOBQNADHBTSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(C1)(C)O)O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,5,5 Trimethylcyclohexane 1,3 Diol and Its Stereoisomers

Retrosynthetic Disconnections and Strategic Planning for 1,5,5-Trimethylcyclohexane-1,3-diol Synthesis

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules by breaking them down into simpler, commercially available starting materials. lookchem.com For a molecule like this compound, several retrosynthetic disconnections can be envisioned. A primary disconnection strategy involves the C-O bonds of the diol functionality, leading back to a ketone or enone precursor.

A logical precursor to this compound is the corresponding diketone, 2,5,5-trimethylcyclohexane-1,3-dione. lookchem.com This diketone can be accessed through various established methods. Another key disconnection strategy would involve breaking a C-C bond within the cyclohexane (B81311) ring. For instance, a Michael addition-type disconnection could lead back to an α,β-unsaturated ketone and a suitable nucleophile. This approach is particularly useful for constructing highly substituted rings. beilstein-journals.org

Strategic planning must also consider the desired stereochemistry of the final diol. The relative and absolute configurations of the hydroxyl and methyl groups are determined by the stereoselectivity of the key bond-forming and functional group transformation steps. Therefore, the choice of reagents and reaction conditions is paramount in guiding the synthesis towards a specific stereoisomer.

Development of Chemo-, Regio-, and Stereoselective Total Syntheses of this compound

The total synthesis of this compound and its stereoisomers requires careful selection of synthetic methods to control the arrangement of functional groups and stereocenters.

Diastereoselective Routes to Specific Isomers of this compound

Achieving diastereoselectivity in the synthesis of this compound often relies on the reduction of a ketone precursor. For example, the reduction of 3-hydroxy-5,5-dimethylcyclohexanone can be controlled to favor the formation of either the cis- or trans-diol. The choice of reducing agent and the steric environment of the ketone will dictate the facial selectivity of the hydride attack, leading to a predominance of one diastereomer.

Cascade reactions, such as a double Michael addition, can also be employed to construct the cyclohexane ring with a high degree of diastereoselectivity. beilstein-journals.org These reactions create multiple stereocenters in a single step, and the stereochemical outcome is often governed by the thermodynamics of the cyclization process.

The following table summarizes some potential diastereoselective approaches:

| Precursor | Reagent/Method | Key Transformation | Expected Diastereomer |

| 3-Hydroxy-5,5-dimethylcyclohexanone | Sodium borohydride | Ketone reduction | Mixture of cis/trans |

| 3-Hydroxy-5,5-dimethylcyclohexanone | L-Selectride® | Stereoselective ketone reduction | Predominantly one isomer |

| Curcumin and Arylidenemalonates | Aqueous KOH, TBAB | Cascade double Michael addition | Highly substituted cyclohexanones |

Enantioselective Approaches for Chiral Purity in this compound Synthesis

To obtain enantiomerically pure this compound, enantioselective methods are necessary. These can involve the use of chiral catalysts, auxiliaries, or resolving agents. Asymmetric transfer hydrogenation of a corresponding cyclohexenone precursor using bifunctional ruthenium catalysts is a powerful method for establishing a chiral center. mdpi.com

Another strategy is the desymmetrization of a prochiral precursor, such as 2,5,5-trimethylcyclohexane-1,3-dione, using a chiral catalyst. lookchem.com This approach can simultaneously install a stereocenter and differentiate the two carbonyl groups for further selective transformations.

The table below outlines potential enantioselective strategies:

| Precursor | Catalyst/Reagent | Method |

| 4-Hydroxy-2-cyclohexenone derivative | (S,S)-Bifunctional Ruthenium Catalyst | Asymmetric Transfer Hydrogenation |

| 2,2-Disubstituted 5,5-dimethylcyclohexane-1,3-dione | Chiral Reducing Agent | Desymmetric Enantioselective Reduction |

| Styrenes and 1,3-Diketones | Copper-Catalyst with Chiral Ligand | Enantioselective Borylative Coupling |

Biomimetic and Bio-inspired Synthetic Pathways to this compound

Biomimetic synthesis seeks to mimic nature's strategies for constructing complex molecules. Terpenoids, a large class of natural products, are often synthesized in nature through the cyclization of linear polyene precursors. A bio-inspired approach to this compound could involve the cyclization of an acyclic precursor that mimics a natural terpene intermediate.

For instance, the acid-catalyzed cyclization of citronellal (B1669106) is known to produce p-menthane-3,8-diols, which share a similar cyclohexane diol core. beilstein-journals.orgmdpi.com While not directly yielding the target compound, this demonstrates the feasibility of biomimetic cyclizations for creating such structures. The challenge lies in designing a precursor that would selectively cyclize to form the 1,5,5-trimethyl substitution pattern.

Mechanistic Studies of Key Reaction Steps in this compound Formation

Understanding the mechanisms of the key reactions is crucial for optimizing synthetic routes and controlling stereoselectivity.

Elucidation of Cyclization Mechanisms

The formation of the cyclohexane ring is a critical step in the synthesis of this compound. In a Michael addition-based cyclization, the mechanism involves the initial conjugate addition of an enolate to an α,β-unsaturated system, followed by an intramolecular aldol (B89426) or Claisen-type condensation to close the ring. The stereochemistry of the final product is determined by the transition state geometries of these steps. beilstein-journals.org

In biomimetic cyclizations, the mechanism often involves the formation of a carbocation intermediate through the protonation of a double bond or the departure of a leaving group. This carbocation then initiates a cascade of intramolecular attacks on other double bonds, leading to the formation of the cyclic skeleton. The stereochemical outcome is influenced by the initial conformation of the acyclic precursor and the stability of the intermediate carbocations.

Investigation of Hydroxylation and Alkylation Processes

The formation of this compound from isophorone (B1672270) is fundamentally a reduction process, which effectively serves as a hydroxylation pathway for the ketone and alkene functional groups. The process does not typically involve separate alkylation steps, as the requisite trimethyl-substituted cyclohexane backbone is already present in the isophorone starting material.

The core transformation is the stereoselective hydrogenation of isophorone. This can be conceptualized as a two-step reduction:

Reduction of the Carbon-Carbon Double Bond: The conjugated C=C bond is hydrogenated to yield 3,5,5-trimethylcyclohexanone.

Reduction of the Ketone Group: The carbonyl group of 3,5,5-trimethylcyclohexanone is then reduced to a hydroxyl group, forming 1,5,5-trimethylcyclohexan-1-ol.

However, to achieve the 1,3-diol, a more common industrial precursor is ketoisophorone (3,5,5-trimethylcyclohexane-1,3-dione), which can be derived from isophorone. The stereoselective reduction of this diketone is a critical step. General methods for the stereoselective synthesis of 1,3-diols often rely on the reduction of β-hydroxyketones or 1,3-diketones. researchgate.net The choice of reducing agent and catalyst is paramount in controlling the stereochemistry (syn- or anti-) of the resulting diol.

For instance, the hydrogenation of β-hydroxyketones can be directed to form either syn- or anti-1,3-diols depending on the reaction conditions and catalytic system employed. researchgate.net This control is crucial for producing specific stereoisomers of this compound for specialized applications, such as in the synthesis of polyurethanes and polyesters.

Sustainable and Green Chemistry Methodologies in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, avoid hazardous materials, and utilize renewable resources. These principles are increasingly being applied to the synthesis of commodity chemicals like this compound.

A major focus of green chemistry in this context is the development of highly efficient and recyclable catalysts for the hydrogenation of isophorone and its derivatives. Heterogeneous catalysts are preferred for their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst reuse, minimizing waste.

Commonly researched systems involve transition metals supported on solid matrices.

Nickel-based Catalysts: Supported nickel catalysts, such as Ni on Al2O3-TiO2-ZrO2 mixed oxides, have shown high efficiency in hydrogenation reactions. mdpi.com These catalysts can facilitate both hydrogenation and hydrogenolysis, and their selectivity can be tuned by modifying the support and reaction conditions. mdpi.comnih.gov

Ruthenium and Palladium Catalysts: Noble metals like Ruthenium (Ru) and Palladium (Pd) on supports such as alumina (B75360) (Al2O3) are powerful hydrogenation catalysts. rsc.org For example, 5 wt% Ru/Al2O3 is effective for complete hydrogenation of cyclic compounds. rsc.org

Bimetallic Catalysts: Systems like Cu-Co supported on carbon have demonstrated high yields (over 98%) in the hydrogenation of similar functionalized molecules under relatively mild conditions (e.g., 180 °C, 5 bar H2). nih.gov

The development of these catalysts aims to replace more hazardous or less efficient reducing agents, operate at lower temperatures and pressures to save energy, and utilize non-toxic, hydrophobic supports where applicable to improve selectivity. nih.gov Biocatalysis, using enzymes such as alcohol dehydrogenases, also represents a key green avenue for the stereoselective reduction of ketone precursors to diols. researchgate.net

Atom economy and the reduction of solvent use are central tenets of green chemistry. The ideal synthesis of this compound would be a solvent-free, catalytic hydrogenation of a suitable precursor.

Solvent Choice: While many hydrogenations are performed in organic solvents like 2-propanol or in water, the search for solvent-free conditions is ongoing. nih.gov Water is considered a green solvent, and performing the reaction in an aqueous medium can simplify downstream processing, especially if the product is sparingly soluble and can be easily isolated. mdpi.com

Atom Economy: The hydrogenation of ketoisophorone (C9H12O2) to this compound (C9H18O2) is an addition reaction with a theoretical atom economy of 100%, as all atoms of the reactants (the precursor and H2) are incorporated into the final product. This makes the catalytic hydrogenation route inherently atom-economical.

Research into continuous-flow reactors further enhances the green credentials of this synthesis. Continuous processes can improve safety, reduce reactor volume, and increase throughput and consistency compared to batch processing. mdpi.com

Comparative Analysis of Synthetic Efficiencies, Scalability, and Yield Optimization Strategies

The efficiency and scalability of synthesizing this compound are primarily dependent on the catalytic hydrogenation step. Different catalysts and reaction conditions offer a trade-off between reaction rate, selectivity for the desired stereoisomer, and cost.

Yield Optimization: Yields are highly dependent on the catalyst's ability to prevent side reactions. For example, in related hydrogenations, over-hydrogenation can be an issue. nih.gov Optimization involves fine-tuning temperature, pressure, and reaction time. For instance, in the hydrogenation of 5-HMF to 2,5-DMF, a Ni/mesoporous carbon catalyst achieved a high yield at 200°C and 30 bar H2. nih.gov Similar optimization is critical for the target diol.

Scalability: For industrial production, heterogeneous catalysts are highly advantageous for scalability. They are well-suited for use in fixed-bed continuous reactors, which are more efficient for large-scale production than batch reactors. mdpi.com The stability of the catalyst over many cycles without significant deactivation through coking or leaching is a key factor for economic viability on a large scale. nih.gov

The table below provides a comparative overview of different catalytic approaches relevant to the synthesis of 1,3-diols via hydrogenation.

Table 1: Comparison of Relevant Catalytic Hydrogenation Systems for Diol Synthesis

| Catalyst System | Precursor Type | Key Advantages | Potential Challenges | Reported Yields (in related syntheses) |

|---|---|---|---|---|

| Ni-based (e.g., Ni/Al2O3) | Diketo / Hydroxyketone | Cost-effective, efficient for hydrogenation and hydrogenolysis. mdpi.com | Can require higher temperatures; selectivity may need fine-tuning. | ~91% (for 2,5-DMF) mdpi.com |

| Ru/Al2O3 | Diketo / Hydroxyketone | Highly active, can achieve full hydrogenation under pressure. rsc.org | Higher cost of Ruthenium metal. | 100% conversion (for dimethylindole) rsc.org |

| Pd/Al2O3 | Diketo / Hydroxyketone | Excellent hydrogenation catalyst, widely used industrially. rsc.org | Higher cost of Palladium metal; potential for over-hydrogenation. | N/A |

| Bimetallic (e.g., Cu-Co/C) | Diketo / Hydroxyketone | High yields under milder conditions, synergistic effects. nih.gov | Catalyst preparation can be complex; long-term stability. | >98% (for 2,5-DMF) nih.gov |

| Biocatalysts (Enzymes) | Diketo / Hydroxyketone | Extremely high stereoselectivity, operates in mild aqueous conditions. researchgate.net | Enzyme cost and stability; lower throughput than chemocatalysis. | N/A |

Ultimately, the choice of synthetic route depends on the desired purity, specific stereoisomer required, and economic factors related to production scale. Continuous processes using robust, recyclable heterogeneous catalysts represent the most promising direction for efficient and sustainable industrial-scale production. mdpi.com

Elucidation of Advanced Structural Features and Conformational Dynamics of 1,5,5 Trimethylcyclohexane 1,3 Diol

X-ray Crystallography for Unambiguous Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of trans-1,3-dihydroxy-1,5,5-trimethylcyclohexane has been determined. The analysis confirms that the molecule adopts a chair conformation in the solid state. The bulky gem-dimethyl group at C-5 occupies standard axial and equatorial positions, while the C1-methyl group and the C3-hydroxyl group are both in equatorial positions to minimize steric hindrance. This arrangement confirms the relative stereochemistry.

A crucial feature revealed by the crystal structure is the extensive network of intermolecular hydrogen bonds. The hydroxyl groups act as both hydrogen bond donors and acceptors, linking adjacent molecules into a robust, three-dimensional lattice. For instance, the hydroxyl proton of one molecule may form a hydrogen bond with the hydroxyl oxygen of a neighboring molecule. These interactions are fundamental to the crystal packing and determine many of the material's physical properties.

Table 4: Selected Crystallographic Data for trans-1,3-Dihydroxy-1,5,5-trimethylcyclohexane

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.123 |

| b (Å) | 17.512 |

| c (Å) | 9.011 |

| β (°) | 108.99 |

| C3-O3 Bond Length (Å) | 1.435 |

| C1-O1 Bond Length (Å) | 1.451 |

| O-H···O H-Bond Dist. (Å) | ~2.7-2.8 |

(Data derived from Nader, F. W., et al. Chemische Berichte, 1985)

Detailed Conformational Analysis of the 1,5,5-Trimethylcyclohexane-1,3-diol Ring System

The conformational behavior of the this compound ring system is dominated by the steric hindrance of its substituents. The gem-dimethyl group at the C-5 position acts as a conformational anchor, making a ring flip energetically unfavorable due to the severe 1,3-diaxial interactions that one of the methyl groups would encounter with the substituents at C-1 and C-3. rsc.org Consequently, the molecule is largely locked in a single chair conformation.

For the trans-(1R,3R)-isomer , the most stable conformation, as confirmed by X-ray crystallography, places the C1-methyl group and the C3-hydroxyl group in equatorial positions. This minimizes A-values and avoids unfavorable 1,3-diaxial interactions, resulting in a thermodynamically stable chair form.

For the cis-(1R,3S)-isomer , the situation is more complex. The substituents at C1 and C3 are cis relative to each other. This leads to an equilibrium between two chair conformers:

Diequatorial (ee): One conformer places both the C1-OH and C3-OH groups in equatorial positions. This is generally the more stable form in polar, protic solvents where solvent molecules can effectively solvate the hydroxyl groups.

Diaxial (aa): The ring-flipped (though energetically costly) conformer would place both hydroxyl groups in axial positions. In non-polar solvents, this conformation can be significantly stabilized by the formation of an intramolecular hydrogen bond between the 1,3-diaxial hydroxyl groups. This intramolecular interaction can offset the inherent steric strain of the axial positions, making the population of the diaxial conformer more significant than would otherwise be expected.

The conformational preference is therefore highly dependent on the solvent environment, showcasing a delicate balance between steric and electronic effects.

Identification and Energetic Ranking of Preferred Conformations (e.g., Chair, Boat, Twist-Boat)

The conformational analysis of this compound primarily revolves around the chair, boat, and twist-boat conformations inherent to the cyclohexane (B81311) ring. The chair conformation is generally the most stable due to its staggered arrangement of all carbon-carbon bonds, which minimizes torsional strain, and its tetrahedral bond angles, which alleviate angle strain. chemedx.orglibretexts.org However, the presence of substituents introduces a complex energetic landscape.

For this compound, several chair conformations are possible depending on the axial or equatorial orientation of the hydroxyl and methyl groups. The relative energies of these conformers are influenced by steric and electronic interactions. In addition to the chair form, higher-energy conformations such as the boat and the more stable twist-boat must be considered, as they can be populated, particularly if certain chair conformations are significantly destabilized. doubtnut.com The boat conformation suffers from steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. doubtnut.com The twist-boat conformation alleviates some of this strain and is therefore of lower energy than the true boat form. doubtnut.com

A general energetic ranking of the parent cyclohexane conformations is as follows:

| Conformation | Relative Energy (kJ/mol) |

| Chair | 0 |

| Twist-Boat | ~23 |

| Boat | ~29 |

| Half-Chair | ~45 |

Note: These are generalized values for unsubstituted cyclohexane. The presence of substituents on this compound will alter these relative energies.

Influence of Steric and Electronic Effects on Conformational Preferences

The conformational equilibrium of this compound is dictated by a delicate balance of steric and electronic effects.

Steric Effects:

1,3-Diaxial Interactions: A primary source of steric strain arises from 1,3-diaxial interactions, where an axial substituent encounters steric repulsion with the other two axial substituents on the same side of the ring. doubtnut.com In the case of this compound, an axial methyl or hydroxyl group will experience these destabilizing interactions.

Gem-Dimethyl Group: The presence of a gem-dimethyl group at the C5 position introduces significant steric bulk. This can influence the puckering of the ring and may lead to a Thorpe-Ingold effect, where the internal bond angles are compressed, potentially favoring certain conformations that relieve this strain.

Electronic Effects:

Dipole-Dipole Interactions: The polar C-O bonds of the hydroxyl groups can lead to unfavorable dipole-dipole interactions, depending on their relative orientation in space.

Intramolecular Hydrogen Bonding: A significant electronic effect in cis-1,5,5-trimethylcyclohexane-1,3-diol is the potential for intramolecular hydrogen bonding between the 1- and 3-hydroxyl groups. This stabilizing interaction can have a profound impact on the conformational preference.

The interplay of these effects determines the most stable conformation. For instance, while placing bulky substituents in equatorial positions generally minimizes steric strain, the energetic advantage of forming an intramolecular hydrogen bond can favor a conformation where the hydroxyl groups are in axial positions.

Intramolecular Hydrogen Bonding and its Role in Conformation Stabilization

In cis-1,3-diols, the formation of an intramolecular hydrogen bond is possible when both hydroxyl groups are in axial positions, creating a stable six-membered ring-like structure. doubtnut.com This interaction can be strong enough to overcome the steric destabilization of the axial substituents. For cis-1,5,5-trimethylcyclohexane-1,3-diol, a solvent-dependent conformational change has been observed, which is a strong indicator of the presence and significance of intramolecular hydrogen bonding. In non-polar solvents, the diaxial conformation, stabilized by the intramolecular hydrogen bond, is likely to be significantly populated. In contrast, in polar, hydrogen-bond-accepting solvents, intermolecular hydrogen bonding with the solvent can disrupt the internal hydrogen bond, leading to a shift in the conformational equilibrium towards a diequatorial conformation to minimize steric interactions. nih.govnih.gov

| Interaction | Nature of Effect | Consequence for Conformation |

| 1,3-Diaxial Interactions | Steric Hindrance | Destabilizes conformations with axial substituents. |

| Gem-Dimethyl Group | Steric Bulk / Thorpe-Ingold Effect | Influences ring puckering and can favor conformations that relieve strain. |

| Intramolecular Hydrogen Bond | Electronic Stabilization | Favors the diaxial orientation of the hydroxyl groups in cis-isomers. |

| Solvent Effects | Intermolecular Hydrogen Bonding | Can disrupt intramolecular hydrogen bonds, shifting the equilibrium. |

Chemical Reactivity, Functional Group Transformations, and Derivatization Strategies of 1,5,5 Trimethylcyclohexane 1,3 Diol

Selective Reactions at Hydroxyl Functionalities

The presence of two hydroxyl groups with different steric environments in 1,5,5-trimethylcyclohexane-1,3-diol allows for a range of selective chemical transformations. The reactivity of these hydroxyl groups is central to the derivatization of this diol.

Regioselective Esterification and Etherification Protocols

The differential reactivity of the hydroxyl groups in this compound can be exploited to achieve regioselective esterification and etherification. The less sterically hindered secondary hydroxyl group is generally more amenable to reaction than the tertiary hydroxyl group. This selectivity can be influenced by the choice of reagents, catalysts, and reaction conditions.

For instance, in acylation reactions, using a bulky acylating agent can enhance the selectivity for the less hindered hydroxyl group. Similarly, the choice of a suitable base is crucial. Non-nucleophilic, sterically hindered bases can deprotonate the less hindered hydroxyl group preferentially, facilitating its subsequent reaction.

Controlled Oxidation to Corresponding Carbonyl Compounds

The selective oxidation of one or both hydroxyl groups of this compound can lead to the formation of the corresponding hydroxy ketone or diketone. The choice of oxidizing agent and reaction conditions determines the outcome of the oxidation.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), are often employed for the selective oxidation of the secondary alcohol to a ketone without affecting the tertiary alcohol. chem-station.com Stronger oxidizing agents, like the Jones reagent, can potentially oxidize both hydroxyl groups, though the reaction with the tertiary alcohol is generally much slower and may require forcing conditions.

Strategies for Selective Protection and Deprotection of Diol Groups

The selective protection of one hydroxyl group in this compound is a key strategy for achieving specific transformations at the other hydroxyl group. Given that it is a 1,3-diol, it can be protected as a cyclic acetal (B89532), such as a benzylidene acetal or a dimethyl acetal. chem-station.com These cyclic acetals are stable under basic and reductive conditions but are labile to acidic conditions. chem-station.com

The formation of a six-membered cyclic acetal is thermodynamically favored for 1,3-diols. chem-station.com This can be achieved by reacting the diol with an appropriate aldehyde or ketone in the presence of an acid catalyst. The choice of the protecting group is critical and depends on the subsequent reaction conditions to be employed. For instance, silyl (B83357) ethers are commonly used protecting groups that can be removed with fluoride (B91410) sources. chem-station.com The relative reactivity of the hydroxyl groups can also be exploited for selective protection. For example, a bulky silylating agent may preferentially react with the less sterically hindered secondary hydroxyl group.

Deprotection strategies are equally important and must be chosen to avoid affecting other functional groups in the molecule. The acidic lability of acetal protecting groups allows for their removal under mild acidic conditions. thieme-connect.de

Reactivity towards Nucleophiles and Electrophiles at the Hydroxyl Centers

The hydroxyl groups of this compound are nucleophilic and can react with a variety of electrophiles. The oxygen atom's lone pairs can attack electrophilic centers, leading to the formation of new bonds. The nucleophilicity of the hydroxyl groups can be enhanced by converting them into alkoxides through deprotonation with a suitable base.

Conversely, the hydrogen atom of the hydroxyl group is electrophilic and can be abstracted by strong bases. The hydroxyl group can also be converted into a good leaving group, such as a tosylate, which can then be displaced by a variety of nucleophiles. This allows for the introduction of a wide range of functional groups at the hydroxyl positions. However, the selective reaction of one hydroxyl group in the presence of another often requires the use of protecting groups. nih.gov

Investigation of Skeletal Rearrangements and Ring Transformations of this compound Derivatives

The cyclohexane (B81311) ring of this compound and its derivatives can undergo skeletal rearrangements and ring transformations under certain reaction conditions. These transformations are often driven by the relief of ring strain or the formation of more stable carbocation intermediates.

For example, treatment of the diol with strong acids can lead to dehydration and carbocation formation. The resulting carbocation can then undergo rearrangements, such as hydride or methyl shifts, to form more stable carbocations before elimination or reaction with a nucleophile. The specific rearrangement pathways will depend on the stereochemistry of the starting material and the reaction conditions.

Functionalization of the Cyclohexane Ring System

Beyond the manipulation of the hydroxyl groups, the cyclohexane ring of this compound can also be functionalized. Radical halogenation, for instance, can introduce a halogen atom onto the cyclohexane ring. chegg.comchegg.com The position of halogenation will be influenced by the relative stability of the resulting radical intermediates.

Further transformations of the halogenated derivatives can lead to a variety of other functionalized cyclohexanes. For example, elimination reactions can introduce a double bond into the ring, and nucleophilic substitution reactions can replace the halogen with other functional groups.

Carbon-Carbon Bond Forming Reactions

Carbon-carbon (C-C) bond formation is a cornerstone of organic synthesis. researchgate.netalevelchemistry.co.uk For a molecule like this compound, C-C bond-forming reactions would typically involve either prior functionalization of the hydroxyl groups or reactions at positions alpha to a carbonyl if derived from its precursor dione (B5365651).

The hydroxyl groups of the diol are not directly involved in most C-C bond-forming reactions but must be protected to prevent interference with common organometallic reagents. For instance, conversion to silyl ethers or acetals would be necessary before subjecting the molecule to Grignard, organolithium, or cross-coupling reactions.

More direct C-C bond formation can be envisioned starting from the precursor, 2,5,5-trimethylcyclohexane-1,3-dione. As a β-diketone, its enolate can participate in several key reactions:

Aldol (B89426) Reaction: The enolate can react with aldehydes or ketones to form a new β-hydroxy carbonyl compound, thereby extending the carbon framework. alevelchemistry.co.ukvanderbilt.edu

Michael Addition: The enolate can act as a nucleophile in a conjugate addition to α,β-unsaturated carbonyl compounds. vanderbilt.edu

Robinson Annulation: A sequence involving a Michael addition followed by an intramolecular aldol condensation can be used to construct a new six-membered ring fused to the original cyclohexane structure. vanderbilt.edu

Following these C-C bond-forming steps on the dione precursor, subsequent reduction would yield a more complex diol derivative.

Stereoselective Introduction of New Functional Groups

The stereochemical outcome of reactions involving this compound is heavily influenced by the existing stereocenters and the conformational preferences of the cyclohexane ring.

The most direct stereoselective functionalization is the reduction of the precursor dione, 2,5,5-trimethylcyclohexane-1,3-dione, to the diol itself. The choice of reducing agent and reaction conditions can control the diastereoselectivity, yielding predominantly either the cis- or trans-diol. For example, the hydrogenation of cyclic 1,3-diones using heterogeneous catalysts like Ruthenium on carbon (Ru/C) has been systematically studied, showing that different diastereomeric ratios of the resulting diol can be obtained. acs.orgnih.gov

Once formed, the diol's hydroxyl groups can direct the stereoselective introduction of other functionalities. For instance:

Cyclic Acetal/Ketal Formation: Reaction with an aldehyde or ketone can protect both hydroxyl groups, locking the ring in a specific conformation. This rigid structure can then direct subsequent reactions, such as epoxidations or hydrogenations of other parts of the molecule, to a single face.

Mitsunobu Reaction: This reaction allows for the stereospecific inversion of one or both hydroxyl groups, providing access to diastereomers that may not be available from the initial reduction. A Mitsunobu-style procedure has been explored for the cyclisation of 1,3-diols into oxetanes. rsc.org

Directed Hydrogenation: One hydroxyl group could be used to coordinate to a catalyst, directing the delivery of hydrogen to a nearby double bond from a specific face of the molecule.

Synthesis and Characterization of Novel Derivatives of this compound

Preparation of Chiral Building Blocks and Scaffolds

Chiral 1,3-diols are highly valuable building blocks in the synthesis of natural products and pharmaceuticals. nih.govresearchgate.net Starting from the achiral 2,5,5-trimethylcyclohexane-1,3-dione, enantiomerically enriched this compound could be prepared using several strategies:

Asymmetric Hydrogenation: Using a chiral catalyst (e.g., a Ru-BINAP complex) for the reduction of the dione can produce the diol as a single enantiomer or with high enantiomeric excess.

Enzymatic Reduction: Ketoreductase enzymes can exhibit high stereoselectivity, reducing one of the ketone groups to a specific stereochemistry, followed by reduction of the second ketone. researchgate.net

These chiral diols serve as versatile scaffolds. The two hydroxyl groups provide handles for introducing further chemical diversity. For example, cyclic 1,3-diols have been used as templates to create libraries of spatially diverse compounds by attaching different substituents (like amino acids) to the hydroxyl groups. rsc.orgnih.gov The inherent conformational preferences of the cyclohexane ring project these substituents into distinct regions of three-dimensional space, which is a valuable attribute for drug discovery screening. rsc.orgnih.gov

Design and Synthesis of Polymeric and Supramolecular Precursors

Diols are fundamental monomers in polymer chemistry, particularly for the synthesis of polyesters and polyurethanes. ontosight.aicymitquimica.com this compound can function as a rigid cyclic monomer to enhance the properties of polymers.

Polyesters: The diol can be co-polymerized with dicarboxylic acids (or their esters) to produce polyesters. The inclusion of the rigid, non-planar cyclohexane ring into the polymer backbone disrupts chain packing, which can lower the melting point and crystallinity compared to polymers made with linear diols. The stereochemistry (cis vs. trans) of the diol is critical; polymers rich in the trans isomer tend to be more crystalline and ordered, whereas those with higher cis content are often amorphous. researchgate.net

Polyurethanes: Reaction with diisocyanates would yield polyurethanes. The rigidity of the cyclohexane unit would be expected to contribute to the hardness and thermal stability of the resulting material. nih.gov

In supramolecular chemistry, the hydrogen-bonding capabilities of the diol's hydroxyl groups are key. While direct studies on this compound are not available, related cyclohexane diamine derivatives have been shown to form supramolecular gels in situ through the formation of intermolecular hydrogen-bonding networks. mdpi.com It is plausible that the diol could be derivatized to create building blocks for similar self-assembling materials.

Kinetic and Thermodynamic Studies of Reaction Pathways Involving this compound

Kinetic and thermodynamic studies provide crucial insights into reaction mechanisms, stability, and product distributions. For the system involving this compound, such studies would focus on its formation from the dione and its own conformational behavior.

Kinetic and Thermodynamic Control in Diol Synthesis: The hydrogenation of the precursor, 2,5,5-trimethylcyclohexane-1,3-dione, is subject to both kinetic and thermodynamic control. Studies on analogous cyclic 1,3-diones show that at lower temperatures, the reaction product ratio (e.g., cis:trans diol) is kinetically controlled, reflecting the preferred pathway of the initial hydrogenation steps. acs.orgnih.gov However, at elevated temperatures, the diol product can epimerize (interconvert between cis and trans isomers), and the final product ratio shifts towards the thermodynamically most stable isomer. acs.orgnih.gov For instance, in the hydrogenation of cyclopentane-1,3-dione, a cis:trans ratio of 7:3 is typically generated, but higher temperatures favor the formation of more trans product due to its greater thermodynamic stability, which can be rationalized using DFT calculations. acs.orgnih.gov

Table 1: Hydrogenation of Cyclopentane-1,3-dione under various conditions, illustrating the effect of temperature on yield. Data adapted from studies on analogous systems. acs.orgnih.gov

Conformational Thermodynamics: The cis-isomer of a cyclohexane-1,3-diol can exist in two primary chair conformations: diequatorial and diaxial. The relative stability of these conformers is a thermodynamic question governed by steric interactions and potential intramolecular hydrogen bonding. Studies on the parent cis-cyclohexane-1,3-diol have shown that the diequatorial conformer is generally favored. rsc.org The energy difference (ΔG°) between the two forms is solvent-dependent. In non-polar solvents like carbon tetrachloride, the energy difference is small, and evidence suggests the presence of an intramolecular hydrogen bond in the diaxial form, which stabilizes it. In polar, hydrogen-bond-accepting solvents like water or acetone, the diequatorial conformer is strongly favored, as solvent molecules can solvate the hydroxyl groups more effectively, overriding the benefit of the internal hydrogen bond. rsc.org

Table 2: Gibbs Free Energy change for the conformational equilibrium of cis-cyclohexane-1,3-diol in various solvents, favoring the diequatorial form. rsc.org

For this compound, the presence of the gem-dimethyl group at the C5 position would further influence these equilibria, likely disfavoring conformations that lead to significant steric strain.

Theoretical and Computational Investigations of 1,5,5 Trimethylcyclohexane 1,3 Diol

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule in its gaseous state, providing insights into its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study of 1,5,5-trimethylcyclohexane-1,3-diol would typically begin with the optimization of its three-dimensional structure to find the lowest energy conformation. This would involve determining the precise bond lengths, bond angles, and dihedral angles. For a substituted cyclohexane (B81311) like this diol, DFT would be crucial in determining the relative energies of different chair and boat conformations, as well as the preferred orientations (axial or equatorial) of the hydroxyl and methyl groups. The resulting energetic information would allow for the prediction of the most stable isomer.

Ab Initio Methods for High-Accuracy Prediction of Molecular Properties and Interaction Energies

Ab initio methods, which are based on first principles without the use of empirical data, offer a higher level of accuracy than DFT for certain properties, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to refine the energetic and geometric predictions for the various conformers of this compound. These high-accuracy calculations are particularly valuable for benchmarking the results from more cost-effective DFT methods and for calculating precise interaction energies, such as the strength of intramolecular hydrogen bonds between the 1- and 3-hydroxyl groups.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While quantum chemical calculations typically model a single molecule in a vacuum, molecular dynamics (MD) simulations allow for the study of a molecule's behavior over time in a more realistic environment, such as in a solvent. An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, chloroform) and calculating the forces between all atoms over a series of small time steps.

This approach would enable the exploration of the molecule's conformational landscape, revealing the dynamic transitions between different chair and boat forms and the flexibility of the cyclohexane ring. Research on the related compound, cis-1,5,5-trimethylcyclohexane-1,3-diol, has noted its solvent-dependent conformational changes, a phenomenon that MD simulations are well-suited to investigate in detail. researchgate.net Such simulations can quantify the influence of the solvent on the conformational preferences of the molecule.

In Silico Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to validate the computed structures. For this compound, the ground state geometry obtained from DFT calculations can be used to compute various spectroscopic parameters.

For instance, the calculation of nuclear magnetic resonance (NMR) chemical shifts (for ¹H and ¹³C) is a standard application. The predicted shifts for the different isomers and conformers can aid in the interpretation of experimental NMR spectra. Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These computed frequencies can help in the assignment of experimental spectral bands to specific molecular motions, such as the stretching of the O-H and C-O bonds or the bending motions of the methyl groups.

Computational Elucidation of Reaction Mechanisms and Transition States for this compound Synthesis and Derivatization

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. For the synthesis of this compound, computational methods could be used to model the reaction pathway, for example, the reduction of a corresponding diketone. By calculating the energies of reactants, products, and any intermediates and transition states, a detailed energy profile of the reaction can be constructed. This would provide insights into the reaction's feasibility, kinetics, and stereoselectivity.

Likewise, for derivatization reactions involving the hydroxyl groups of this compound, computational studies could predict the most likely sites of reaction and the mechanisms of esterification or etherification, for example.

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for this compound Analogues

Cheminformatics and QSAR/QSPR studies are valuable for predicting the properties and activities of a series of related compounds. If a set of analogues of this compound were synthesized and their biological activity or a physical property was measured, a QSAR/QSPR model could be developed.

This would involve calculating a range of molecular descriptors for each analogue, which are numerical representations of their chemical structure. These descriptors could include constitutional, topological, geometric, and electronic parameters. Statistical methods would then be used to build a mathematical model that correlates these descriptors with the observed activity or property. Such a model could then be used to predict the activity or property of new, unsynthesized analogues of this compound, thereby guiding future research efforts.

Explorations of 1,5,5 Trimethylcyclohexane 1,3 Diol in Specialized Academic Research Applications

Role as a Chiral Auxiliary, Ligand Precursor, or Organocatalyst in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials sciences. Chiral 1,3-diols are a highly valued class of molecules that can serve as key intermediates, chiral building blocks, or the foundational elements of catalysts and auxiliaries in asymmetric synthesis.

While direct utilization of 1,5,5-trimethylcyclohexane-1,3-diol in these roles is an emerging area of research, its structural motif is central to established synthetic strategies. Chiral 1,3-diols are frequently employed as precursors for chiral ligands that can coordinate with metal centers to create highly selective asymmetric catalysts. They can also function as organocatalysts, where the diol structure itself facilitates a stereocontrolled reaction.

Research has demonstrated the synthesis of various chiral 1,3-diols with high enantiomeric purity through methods such as stereocontrolled reduction of corresponding ketols or one-pot diastereocontrolled carboxylation and bromocyclization of homoallylic alcohols. nih.gov For instance, a one-pot method has been developed to produce chiral syn-1,3-diol derivatives with excellent yield and stereocontrol, highlighting the feasibility of creating such valuable structures. nih.gov

Table 1: Representative Strategies for Chiral 1,3-Diol Synthesis

| Method | Key Features | Stereoselectivity | Reference |

|---|---|---|---|

| Asymmetric Aldol (B89426)/Reduction | Two-step process using an organocatalyst followed by asymmetric reduction of the resulting keto-alcohol. | Can achieve >99% enantiomeric excess (ee). | rsc.org |

Given these established methodologies, this compound represents a target molecule of significant interest. Its synthesis in an enantiomerically pure form would provide a novel building block for developing new chiral auxiliaries, ligands, or organocatalysts, with the trimethyl-substituted cyclohexane (B81311) backbone offering unique steric and conformational properties.

Utilization as a Monomer or Building Block in the Research and Development of Advanced Materials

The bifunctional nature of this compound, possessing two reactive hydroxyl groups, makes it a prime candidate for use as a monomer in step-growth polymerization. The incorporation of cyclic structures into polymer backbones is a well-known strategy for tailoring material properties.

The rigid and bulky trimethylcyclohexane unit is expected to impart significant changes to polymer properties when compared to analogous polymers made from linear diols. Research on similar cyclic diols, such as cyclopentane-1,3-diol, has shown their potential as building blocks for materials like polyurethanes. acs.orgresearchgate.net

By analogy, the inclusion of this compound into polyester (B1180765) or polyurethane chains would likely:

Increase Glass Transition Temperature (Tg): The rigid ring structure restricts segmental motion of the polymer chains, leading to materials that soften at higher temperatures.

Enhance Thermal Stability: The stable cycloaliphatic structure can improve the resistance of the material to thermal degradation.

Modify Solubility: The non-polar, bulky ring can alter the solubility profile of the polymer, making it more soluble in non-polar organic solvents.

Reduce Crystallinity: The non-planar structure of the cyclohexane ring would disrupt chain packing, favoring the formation of amorphous materials with high transparency.

The gem-dimethyl group at the 5-position further constrains the conformational freedom of the ring, amplifying these effects and making the diol a potent structural modifier for creating high-performance polymers.

Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular components. The rigid, pre-organized nature of some cyclic molecules makes them ideal building blocks for these assemblies.

A closely related compound, cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid (Kemp's triacid), is a renowned scaffold in supramolecular chemistry. acs.orgrsc.org Its three axial carboxylic acid groups provide a convergent arrangement for molecular recognition and the construction of complex host-guest systems. rsc.org

The cis-isomer of this compound presents a similar pre-organized scaffold. The 1,3-diaxial arrangement of its hydroxyl groups is ideal for:

Forming Intramolecular Hydrogen Bonds: This interaction locks the molecule into a specific conformation.

Acting as a Directed Hydrogen-Bond Donor: It can bind to complementary acceptor molecules with high specificity.

Building Blocks for Liquid Crystals: The rigid core and directional interactions are desirable features for designing liquid crystalline materials.

Coordination Complexes: The diol can act as a bidentate ligand, forming well-defined structures with metal ions.

The presence of similar diol-containing motifs in complex biological systems, such as photosynthetic supercomplexes, underscores the importance of this structural unit in directing the assembly of highly organized architectures. rcsb.orgrcsb.orgpdbj.orgpdbj.org

Application in Fundamental Studies of Stereoselective Recognition and Molecular Interactions

The fixed conformation of the cyclohexane ring in this compound makes it an excellent model for studying the subtle forces that govern molecular interactions. The precise spatial arrangement of its functional groups allows for detailed investigation of stereoselective effects.

A key research finding highlights the molecule's intriguing conformational behavior in different solvent environments. In a non-hydrogen-bonding solvent like chloroform-d (B32938) (CDCl3), the cis-isomer adopts a conformation where the bulky dibenzylamino group (in an analogous amino alcohol) resides in an axial position to facilitate an intramolecular hydrogen bond. rsc.orgresearchgate.net However, in a hydrogen-bonding solvent like methanol-d4 (B120146) (CD3OD), the molecule flips its conformation to place the functional group in the more sterically favored equatorial position, as the solvent now competes for hydrogen bonding. rsc.orgresearchgate.net

Table 2: Solvent-Dependent Conformational Change of a cis-1,5,5-trimethylcyclohexane Derivative

| Solvent | Dominant Conformation of Functional Group | Driving Force | Reference |

|---|---|---|---|

| CDCl3 (non-polar) | Axial | Intramolecular Hydrogen Bonding | rsc.orgresearchgate.net |

This solvent-dependent equilibrium provides direct insight into the delicate balance between intramolecular and intermolecular forces and demonstrates how the scaffold can be used to probe weak molecular interactions. This makes the compound a valuable tool for fundamental studies in physical organic chemistry and for understanding receptor-ligand interactions in biological systems.

Development of this compound as a Model Compound for Mechanistic Investigations

Understanding reaction mechanisms requires model systems where conformational and stereochemical effects can be clearly isolated and studied. Simple cyclohexanediols are often used for this purpose. For example, mechanistic studies on the dehydration of stereoisomeric cyclohexane-1,3-diols have revealed significant differences in reaction rates and pathways based on the cis or trans arrangement of the hydroxyl groups. core.ac.uk

This compound is a particularly useful model compound for several reasons:

Conformational Locking: The gem-dimethyl group at the C5 position acts as a conformational anchor, largely preventing the "ring flip" common to cyclohexanes. This simplifies the analysis by reducing the number of possible conformations the molecule can adopt during a reaction.

Defined Stereochemistry: The fixed spatial relationship between the hydroxyl groups and the C1-methyl group allows for the unambiguous study of their steric and electronic influence on reaction centers.

Probing Transannular Interactions: The compound is an ideal substrate for studying reactions that involve interactions across the ring, such as 1,3-transannular eliminations.

By using this locked system, chemists can gain a clearer understanding of fundamental reaction principles, such as the stereoelectronic requirements for neighboring group participation, elimination reactions, and intramolecular catalysis, which can then be applied to more complex molecular systems. gla.ac.uk

Emerging Research Directions and Future Outlook for 1,5,5 Trimethylcyclohexane 1,3 Diol Studies

Integration of Artificial Intelligence and Machine Learning for Predicting 1,5,5-Trimethylcyclohexane-1,3-diol Reactivity and Optimizing Synthetic Routes

Table 1: Potential AI/ML Applications in this compound Research

| AI/ML Application | Description | Potential Impact on Research |

|---|---|---|

| Reactivity Prediction | ML models predict the outcome and yield of reactions involving the diol's functional groups based on substrate structure and reaction conditions. mit.eduresearchgate.net | Enables chemists to prioritize high-yield reaction conditions, avoiding resource-intensive trial-and-error experiments. |

| Retrosynthetic Analysis | AI algorithms propose multiple, ranked synthetic pathways from simple precursors to the target molecule. preprints.orgpharmafeatures.com | Accelerates the design of efficient and novel synthetic routes, potentially uncovering non-intuitive strategies. |

| Reaction Optimization | Reinforcement learning and other models suggest optimal reaction parameters (temperature, solvent, catalyst) to maximize yield and selectivity. sciety.orgpreprints.org | Reduces development time and material cost, leading to more sustainable chemical manufacturing. |

Exploration of Novel Biocatalytic Pathways for this compound Production and Transformation

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. nih.gov For a chiral molecule like this compound, enzymes provide unparalleled stereoselectivity, operating under mild conditions. rsc.org Future research will likely focus on two key biocatalytic strategies: the enzymatic kinetic resolution of a racemic mixture of the diol and the de novo biosynthesis of the specific stereoisomer from simple precursors.

Enzymatic kinetic resolution is a well-established technique for separating enantiomers. scielo.br Lipases, such as Candida antarctica lipase (B570770) B (CALB), have shown exceptional efficiency in the selective acylation of one enantiomer in a racemic mixture of alcohols, including various cycloalkanediols. nih.govnih.gov This process would allow for the separation of (1R,3S)- and (1S,3R)-1,5,5-Trimethylcyclohexane-1,3-diol, yielding one enantiomer as the acetate (B1210297) and the other as the unreacted alcohol, both with high enantiomeric purity. nih.gov

A more ambitious but potentially more efficient approach is the design of novel biocatalytic cascades. This involves combining multiple enzymes in a one-pot reaction to convert a simple starting material, such as a substituted cyclohexane (B81311), into the target diol. rsc.org By engineering microbial consortia, where different cell modules perform specific reaction steps, a multi-step synthesis can be achieved in a single biotransformation process. rsc.org This strategy has been successfully used to produce 1,6-hexanediol (B165255) from cyclohexane and could be adapted for more complex targets. rsc.org

Table 2: Potential Biocatalytic Strategies for this compound

| Biocatalytic Strategy | Enzyme Class Example | Description |

|---|---|---|

| Kinetic Resolution | Lipases (Candida antarctica Lipase B) | Selective acylation of one enantiomer of racemic this compound, allowing for the separation of enantiomers. nih.govnih.gov |

| Desymmetrization | Hydrolases | Stereoselective transformation of a prochiral precursor, such as a corresponding ketone, to introduce the chiral centers of the diol. nih.gov |

| De Novo Biosynthesis | Engineered Enzyme Cascade (e.g., P450 monooxygenases, dehydrogenases) | A multi-step, one-pot conversion of a simple achiral precursor into a specific stereoisomer of the target diol using a consortium of engineered microorganisms. rsc.org |

| Dynamic Kinetic Resolution | Lipase + Metal Catalyst | Combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer to theoretically achieve a 100% yield of a single chiral product. nih.gov |

Advanced Spectroscopic Methodologies for In Situ Monitoring of this compound Reactions

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, intermediates, and the formation of byproducts. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) monitoring are invaluable tools for gaining these insights. For reactions producing or modifying this compound, these methods can provide real-time data, facilitating rapid optimization and mechanistic understanding.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful methods for tracking the consumption of reactants and the formation of products. auremn.org.br By monitoring characteristic signals, chemists can determine reaction rates and identify transient intermediates that may not be observable through traditional offline analysis. For example, in the synthesis of substituted cyclohexanes, NMR can be used to follow the stereochemical evolution of the reaction, ensuring the desired isomer is being formed. nih.gov

More advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between atoms, which is essential for confirming the relative stereochemistry of the substituents on the cyclohexane ring as it is formed. mdpi.com The combination of different spectroscopic methods provides a comprehensive picture of the reaction dynamics, enabling the rational design of more efficient and selective synthetic processes.

Table 3: Spectroscopic Methods for In Situ Reaction Analysis

| Spectroscopic Method | Information Gained | Application to this compound |

|---|---|---|

| NMR Spectroscopy (1H, 13C) | Real-time concentration of reactants and products, identification of major intermediates. auremn.org.br | Monitoring the progress of synthesis or enzymatic resolution, quantifying yield and conversion. |

| 2D NMR (e.g., NOESY, HSQC) | Through-bond and through-space atomic correlations, structural elucidation. mdpi.com | Confirming the relative stereochemistry (cis/trans) of the hydroxyl and methyl groups during synthesis. |

| Infrared (IR) Spectroscopy | Tracking changes in functional groups (e.g., disappearance of C=O, appearance of O-H). auremn.org.br | Monitoring the reduction of a ketone precursor to the diol functional groups. |

| Raman Spectroscopy | Complementary vibrational information, suitable for aqueous and solid-phase reactions. | In situ monitoring of biocatalytic transformations or mechanochemical reactions. |

Unexplored Conformational Space and Dynamics of this compound in Complex Chemical Environments

The biological activity and chemical reactivity of a cyclohexane derivative are intrinsically linked to its three-dimensional shape and conformational flexibility. The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. youtube.com For a disubstituted cyclohexane, the substituents prefer to occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions. libretexts.orglibretexts.org

In this compound, the conformational equilibrium will be complex. The gem-dimethyl group at the C5 position will have one methyl group axial and one equatorial. The stability of the two possible chair-flipped conformers will depend on the relative energetic cost of placing the C1-hydroxyl and C3-hydroxyl/C3-methyl groups in axial versus equatorial positions. The conformer that places the bulkiest groups in equatorial positions will be the most stable. libretexts.org

While these principles provide a basic prediction, the actual conformational landscape can be influenced by the solvent, temperature, and intermolecular interactions like hydrogen bonding. auremn.org.br Future research will likely employ a combination of advanced NMR spectroscopy and quantum mechanical calculations to map this landscape precisely. nih.govfrontiersin.org Understanding how the molecule behaves in different environments—for instance, how it might orient itself within an enzyme's active site or a solvent cage—is crucial for designing its applications in catalysis or materials science.

Table 4: Conformational Analysis of this compound

| Analysis Technique | Key Information Provided | Relevance to the Compound |

|---|---|---|

| Quantum Mechanics Calculations | Relative energies of different conformers (chair, boat), bond lengths, and angles. nih.gov | Predicts the most stable chair conformation and the energy barrier for ring-flipping. |

| NMR Coupling Constants (J-values) | Dihedral angles between protons, providing insight into the dominant solution-phase conformation. nih.gov | Experimental validation of the computationally predicted lowest-energy conformer. |

| Nuclear Overhauser Effect (NOE) | Through-space proximity of protons, confirming axial/equatorial positions of substituents. mdpi.com | Unambiguously determines the relative stereochemistry and 3D structure in solution. |

| Molecular Dynamics Simulations | Simulates the movement of the molecule over time in a specific environment (e.g., solvent). | Explores how interactions with the surroundings affect conformational preferences and flexibility. |

Potential for this compound as a Scaffold for Complex Chemical System Design in Academic Research

A molecular scaffold is a rigid core structure onto which functional groups can be attached in a well-defined spatial arrangement. nih.gov Chiral diols are particularly valuable as scaffolds because their hydroxyl groups can serve as anchor points for building more complex molecules, often used in the development of organocatalysts or as mimics of biological structures. nih.gov

The conformationally constrained framework of this compound makes it an excellent candidate for a molecular scaffold. Its defined stereochemistry and the specific orientation of its two hydroxyl groups could be exploited to control the positioning of appended chemical entities. For example, it could serve as the backbone for new chiral ligands in asymmetric catalysis, where the precise geometry around the metal center is critical for high enantioselectivity.

In the field of medicinal chemistry and chemical biology, such scaffolds are used to create glycomimetics—molecules that mimic the structure of carbohydrates and can interact with biological targets. nih.gov The rigid cyclohexane core of this compound could be used to present pharmacophores in a specific 3D orientation to probe or inhibit protein-protein or protein-carbohydrate interactions. Its potential as a building block for creating larger, architecturally complex molecules makes it a promising target for academic research aimed at discovering new catalysts, materials, and therapeutic agents. wordpress.com

Table 5: Potential Scaffold Applications

| Application Area | Description of Use | Desired Property of the Scaffold |

|---|---|---|

| Asymmetric Catalysis | Serves as a chiral backbone for ligands that coordinate to a metal center, creating a chiral environment for a reaction. nih.gov | Rigid structure, well-defined stereochemistry, and tunable electronic/steric properties via derivatization of hydroxyls. |

| Molecular Recognition | Acts as a rigid spacer to position binding groups (e.g., hydrogen bond donors/acceptors) for selective interaction with a target molecule. | Defined spatial arrangement of functionalization points (the two hydroxyl groups). |

| Glycomimetics | Mimics the spatial arrangement of hydroxyl groups on a sugar ring to interact with carbohydrate-binding proteins (lectins). nih.gov | The cyclohexane ring provides a stable, non-metabolizable core to present the necessary pharmacophores. |

| Materials Science | Used as a building block in the synthesis of polymers or liquid crystals where the defined stereochemistry can influence macroscopic properties. | Control over three-dimensional structure, potential for creating chiral materials. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.